N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-5-28-19-8-6-18(7-9-19)24(4)30(26,27)20-10-11-29-21(20)22(25)23-17-13-15(2)12-16(3)14-17/h6-14H,5H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRCTQCFHPITPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenylamine, 4-ethoxybenzene, and thiophene-2-carboxylic acid. The synthetic route may involve:
Amination: Reacting 3,5-dimethylphenylamine with thiophene-2-carboxylic acid under acidic or basic conditions to form an amide bond.
Sulfonation: Introducing a sulfonyl group to the 4-ethoxybenzene ring using reagents like sulfonyl chlorides.
Coupling Reaction: Combining the sulfonated 4-ethoxybenzene with the amide intermediate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates for various diseases. Their efficacy, safety, and mechanism of action would be key areas of investigation.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- N-(3,5-dimethylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to the presence of the ethoxy group on the phenyl ring, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Biological Activity
N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity, making it a subject of interest in pharmacological research. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 444.56 g/mol. Its structure includes a thiophene ring, a carboxamide group, and sulfamoyl functionalities, contributing to its diverse chemical properties and potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C22H24N2O4S2 |
| Molecular Weight | 444.56 g/mol |
| IUPAC Name | This compound |
| Structural Features | Thiophene ring, carboxamide group, sulfamoyl group |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of enzymes linked to inflammatory responses.
- Receptor Modulation : Interaction with receptors that regulate cell proliferation and survival.
Further research is needed to elucidate these interactions fully.
Therapeutic Applications
This compound has been studied for several therapeutic applications:
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Initial findings indicate potential anticancer effects through modulation of cancer cell signaling pathways.
- Antibacterial Properties : The sulfamoyl group suggests possible antibacterial activity, similar to other compounds in its class.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
-
Anti-inflammatory Study :
- A study demonstrated that related thiophene derivatives showed significant inhibition of inflammatory markers in vitro .
- The mechanism involved the suppression of NF-kB signaling pathways.
- Anticancer Activity :
-
Antibacterial Properties :
- Compounds containing sulfamoyl groups have been shown to possess antibacterial activity against a range of pathogens . The specific efficacy of this compound against bacterial strains remains to be determined.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Suprofen | Thiophene derivative | Anti-inflammatory |
| Articaine | Contains thiophene | Local anesthetic |
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
Q & A
Q. Key Conditions :
- Solvents: Acetonitrile, DMF, or dichloromethane .
- Catalysts: Triethylamine for acid scavenging .
- Purification: Column chromatography or recrystallization .
Which analytical techniques are essential for characterizing this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing methyl vs. ethoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and absolute configuration .
How can reaction conditions be optimized to improve the yield of the sulfamoyl group introduction?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfamoyl chloride reactivity .
- Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions .
- Catalyst Use : Add triethylamine to neutralize HCl byproducts, improving reaction efficiency .
- Workup Optimization : Quench excess reagents with ice-cold water to precipitate pure product .
What strategies address discrepancies in spectroscopic data during characterization?
Q. Advanced
- Cross-Validation : Compare ¹H NMR with analogous compounds (e.g., substituent-induced chemical shifts) .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR .
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature studies .
- Complementary Techniques : Pair MS with elemental analysis to confirm molecular formula .
How do computational methods predict the compound’s biological activity?
Q. Advanced
- Molecular Docking : Simulate binding to enzyme active sites (e.g., kinases, proteases) using AutoDock or Schrödinger .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (similar to SDS guidelines for related thiophenes) .
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) .
What are the challenges in scaling up the synthesis from laboratory to pilot scale?
Q. Advanced
- Solvent Volume Reduction : Switch to greener solvents (e.g., ethanol) for easier recovery .
- Exothermic Reactions : Implement jacketed reactors with temperature control .
- Purification Scaling : Replace column chromatography with fractional crystallization .
How to design experiments to study the compound’s stability under various conditions?
Q. Advanced
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate at pH 1–13 (37°C, 24 hr) and monitor via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures .
How can regioselectivity issues in thiophene functionalization be mitigated?
Q. Advanced
- Directing Groups : Use nitro or methoxy groups to steer electrophilic substitution .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
- Microwave Synthesis : Enhance reaction specificity via controlled heating .
What in vitro assays are suitable for evaluating this compound’s biological activity?
Q. Advanced
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., fluorescence-based assays) .
- Cell Viability : MTT or SRB assays in cancer cell lines .
- Antimicrobial Screening : Broth microdilution for MIC determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
